![molecular formula C19H17NO4S2 B2743803 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid CAS No. 931314-32-8](/img/structure/B2743803.png)

3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as MSAB, is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

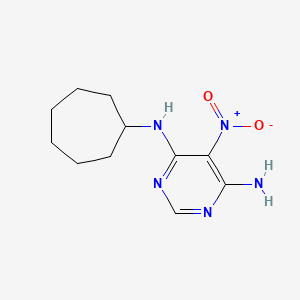

Molecular Structure Analysis

The empirical formula of this compound is C15H15NO4S, and its molecular weight is 305.35 . The structure includes a sulfonyl group attached to a methylamino group, which is further connected to a 4-methylphenyl group. This entire group is attached to the 3-position of a thiophene ring. The 2-position of the thiophene ring is connected to a carboxylic acid group, and the 4-position is connected to a phenyl group .Physical And Chemical Properties Analysis

The compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

- Application : Researchers explore derivatives of this compound for potential anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agents .

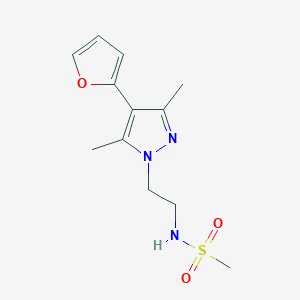

- Pharmacophore : The pyrazole ring, a significant heterocyclic component, is commonly found in drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties .

- Application : Researchers investigate the compound’s hydrazone derivatives for antimicrobial, anti-inflammatory, antifungal, antitubercular, antiviral, anticancer, and other therapeutic activities .

- Application : Researchers explore analogues of this compound to enhance its efficacy and specificity in leukemia treatment .

- Application : Novel derivatives synthesized from this compound may possess significant antimicrobial activity .

Medicinal Chemistry and Drug Discovery

Hydrazones in Biological and Pharmacological Studies

Imatinib Analogues for Leukemia Treatment

Antimicrobial Activity

1,2,4-Triazole Derivatives

Mécanisme D'action

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . It specifically interacts with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .

Mode of Action

The compound binds to β-catenin via direct affinity interaction . This binding induces β-catenin ubiquitination and proteasomal degradation . The effective concentration for this action is between 1.25-5 μM in DLD-1, SW480, and LS174T cultures .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This action selectively inhibits the proliferation of Wnt-dependent cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It also suppresses the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .

Safety and Hazards

Propriétés

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20(2)26(23,24)18-16(12-25-17(18)19(21)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZFQXZAMFFTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)

![3-[1-(1-Prop-2-enoyl-2,3-dihydroindole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2743728.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2743736.png)

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2743741.png)